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Compound of Interest

Compound Name: D-Leucine, 4-fluoro-, ethyl ester

Cat. No.: B11716101 Get Quote

Executive Summary
D-Leucine, 4-fluoro-, ethyl ester represents a high-precision tool in peptidomimetic design,

offering a "dual-lock" mechanism for conformational control. Unlike standard amino acids, this

molecule simultaneously restricts backbone geometry (via D-chirality) and side-chain rotameric

states (via the fluorine gauche effect).

This guide analyzes its structural impact compared to native L-Leucine and non-fluorinated D-

Leucine, providing actionable protocols for researchers aiming to enhance peptide proteolytic

stability, membrane permeability, and receptor selectivity.

Part 1: The "Dual-Lock" Mechanism
To understand the utility of this molecule, one must dissociate its three functional modifications.

Backbone Control: The D-Chirality Effect
Native peptides (L-isomers) predominantly adopt right-handed

-helices or

-sheets. The introduction of a D-amino acid acts as a "structural breaker" or "turn inducer."

Mechanism: D-Leucine forces the peptide backbone into a reverse turn conformation

(typically Type II'
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-turns).

Impact: This destabilizes extended

-sheets (preventing aggregation) but stabilizes hairpin motifs critical for receptor recognition.

Side-Chain Control: The Fluorine Gauche Effect
In native Leucine, the isobutyl side chain is highly flexible, sampling multiple rotamers (

angles).

Mechanism: The 4-fluoro substitution introduces a strong C–F bond dipole. Due to the

gauche effect, the C–F bond preferentially aligns gauche to adjacent electron-rich

-bonds (C–C or C–H) to maximize

hyperconjugation.

Impact: This energetically "locks" the side chain into a specific orientation, reducing the

entropic penalty of binding to a receptor.

Permeability & Protection: The Ethyl Ester
Charge Masking: The esterification of the C-terminus removes the negative charge of the

carboxylate (

), significantly increasing lipophilicity (

).

Cellular Entry: This modification transforms the peptide into a prodrug-like motif, allowing

passive diffusion across lipid bilayers before intracellular hydrolysis or specific receptor

interaction.

Part 2: Comparative Structural Analysis
The following table contrasts D-Leucine, 4-fluoro-, ethyl ester against its structural relatives.

Table 1: Structural & Functional Comparison
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Feature
L-Leucine

(Native)
D-Leucine

L-4-Fluoro-

Leucine

D-4-Fluoro-

Leucine Ethyl

Ester

Backbone

Preference

-Helix /

-Sheet

Reverse

-Turn (Type II')

-Helix (Enhanced

Packing)

Rigid Reverse

Turn

Side-Chain

Mobility
High (Flexible) High (Flexible)

Restricted

(Gauche Effect)

Restricted (Dual-

Lock)

Proteolytic

Stability
Low (Minutes) High (Hours) Moderate Very High (Days)

Hydrophobicity Baseline Baseline Increased
Significantly

Increased

Membrane

Permeability

Low

(Zwitterionic)

Low

(Zwitterionic)

Low

(Zwitterionic)

High (Uncharged

Ester)

Primary

Application
Native Synthesis Turn Induction

Hydrophobic

Core Packing

Bioavailability &

Stability

Visualization: The Conformational Energy Landscape
The diagram below illustrates how the "Dual-Lock" mechanism reduces the conformational

entropy, funneling the peptide into a bioactive state.
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Figure 1: Conformational restriction pathway. Red indicates high flexibility; Blue indicates the

"locked" low-entropy state favored by D-4-F-Leu.

Part 3: Experimental Protocols
A. Synthesis Incorporation (Solution Phase)
Since the product is an ethyl ester, it is best utilized as a C-terminal building block in solution-

phase synthesis or as a nucleophile in fragment condensation.

Protocol: C-Terminal Coupling

Preparation: Dissolve "D-Leucine, 4-fluoro-, ethyl ester" (HCl salt) in DMF.

Neutralization: Add 1.0 equivalent of DIPEA to free the amine. Critical: Do not use excess

base for prolonged periods to avoid racemization, although D-isomers are less prone than L-

isomers.

Activation: Activate the N-protected amino acid (e.g., Boc-Xaa-OH) using HATU/HOAt (1.1

eq).

Coupling: Combine the activated acid with the D-4-F-Leu ester. Stir at room temperature for

2-4 hours.

Validation: Monitor via LC-MS. The fluorine atom provides a distinct mass shift (+18 Da vs H,

but check specific isotope pattern).

B. Structural Validation via CD Spectroscopy
To confirm the induction of a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

-turn, Circular Dichroism (CD) is required.

Protocol:

Solvent: Prepare peptide at 50 µM in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol)

mixtures (0% to 50% TFE). TFE stabilizes secondary structures.
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Measurement: Scan from 190 nm to 260 nm at 20°C.

Interpretation:

-Helix: Double minima at 208 nm and 222 nm.

-Sheet: Single minimum at ~218 nm.

Type II'

-Turn (D-Leu effect): Look for a distinct maximum at ~200-205 nm and a minimum at
~220-230 nm (spectrum may be inverted compared to L-turns).

C. Proteolytic Stability Assay
This assay validates the resistance conferred by the D-isomer and Fluorine steric bulk.

Workflow Diagram:

Peptide Stock
(1 mM in PBS)

Add Protease
(Trypsin/Chymotrypsin)

Incubation
(37°C, 0-24 hrs)

Quench
(1% TFA)

Timepoints: 0, 1, 4, 24h

HPLC / LC-MS Analysis
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Click to download full resolution via product page

Figure 2: Workflow for assessing proteolytic stability. D-4-F-Leu peptides typically show >90%

intact fraction at 24h compared to <10% for L-Leu analogs.

Part 4: Strategic Applications
Peptidomimetic Drug Design

GLP-1 Analogs: Substitution of native Leucine with D-4-F-Leu at cleavage sites (e.g., DPP-

IV recognition sites) can extend half-life from minutes to hours.

Antimicrobial Peptides (AMPs): The ethyl ester increases bacterial membrane penetration,

while the D-amino acid prevents degradation by bacterial proteases.

19F-NMR Probes
The fluorine atom serves as a sensitive NMR reporter. Because the side chain is

conformationally restricted, the

signal is sharp and distinct, allowing researchers to monitor:

Ligand-receptor binding events.

Local pH changes (via chemical shift perturbation).

Membrane insertion depth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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